o-Tolylacetic acid
Overview
Description
o-Tolylacetic acid, also known as 2-methylphenylacetic acid, is an organic compound with the molecular formula C₉H₁₀O₂. It is a white to pale cream crystalline powder with a molecular weight of 150.18 g/mol. This compound is characterized by the presence of a methyl group attached to the benzene ring at the ortho position relative to the acetic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolylacetic acid can be synthesized through various methods. One common synthetic route involves the chlorination of this compound with sulphuryl chloride or chlorine gas in an inert organic solvent in the presence of a free radical initiator. The resulting 2-chloromethylphenylacetic acid is then treated with a base to form 3-isochromanone, which is separated from unreacted this compound. The this compound is then recovered by controlled acidification .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of o-xylene using potassium permanganate or other oxidizing agents. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: o-Tolylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: o-Toluic acid.
Reduction: o-Tolylmethanol.
Substitution: Halogenated derivatives such as o-chlorotolylacetic acid.
Scientific Research Applications
o-Tolylacetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of o-tolylacetic acid involves its participation in chemical reactions that lead to the formation of complex molecular structures.
Comparison with Similar Compounds
p-Tolylacetic acid: Similar structure but with the methyl group at the para position.
m-Tolylacetic acid: Similar structure but with the methyl group at the meta position.
Phenylacetic acid: Lacks the methyl group on the benzene ring.
Uniqueness: o-Tolylacetic acid is unique due to the ortho positioning of the methyl group, which influences its reactivity and the types of reactions it undergoes. This positioning can lead to different steric and electronic effects compared to its para and meta counterparts .
Properties
IUPAC Name |
2-(2-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWGTXHSYZGXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214650 | |
Record name | o-Tolylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644-36-0 | |
Record name | (2-Methylphenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Tolylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 644-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Tolylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-tolylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-TOLYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ4YXB9N7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in resolving racemic mixtures of 2-bromo-arylacetic acid esters like 2-bromo-o-tolylacetic acid ethyl ester?
A1: 2-bromo-arylacetic acids are important chemical intermediates in the pharmaceutical industry [, ]. Often, only one enantiomer of a chiral molecule exhibits the desired pharmacological activity while the other enantiomer may be inactive or even cause adverse effects. Resolution of racemic mixtures allows for the isolation of the desired enantiomer, leading to safer and more effective pharmaceuticals. Specifically, 2-bromo-o-tolylacetic acid is a precursor to certain analgesics [].
Q2: How does the V232A mutation in the Lip2 lipase impact its activity towards 2-bromo-o-tolylacetic acid ethyl ester?
A2: The V232A mutation significantly enhances both the enantioselectivity and the catalytic activity of Lip2 lipase towards 2-bromo-o-tolylacetic acid ethyl ester []. The enantioselectivity (E-value) increases from 16 for the wild-type enzyme to 92 for the V232A variant. This improvement primarily stems from a significant increase in the enzyme's catalytic activity towards the preferred (S)-enantiomer. Additionally, the V232A mutation leads to a remarkable 13-fold increase in the overall reaction rate for this specific substrate [].
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